molecular formula C13H18ClNO B2926109 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride CAS No. 475152-36-4

7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride

Cat. No.: B2926109
CAS No.: 475152-36-4
M. Wt: 239.74
InChI Key: QIYPJULNRGJKCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is a spirocyclic compound featuring a fused isobenzofuran-piperidine scaffold with a methyl substituent at the 7-position of the isobenzofuran ring. Spirocyclic compounds are valued for their conformational rigidity, which enhances binding selectivity in drug discovery .

Properties

IUPAC Name

4-methylspiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-10-3-2-4-11-9-15-13(12(10)11)5-7-14-8-6-13;/h2-4,14H,5-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLYZIRUSKIDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)COC23CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes may include:

  • Condensation Reactions: These reactions often involve the condensation of appropriate precursors to form the isobenzofuran core.

  • Cyclization Reactions: Cyclization steps are crucial to form the spiro structure.

  • Functional Group Modifications: Subsequent modifications, such as methylation, are performed to introduce the methyl group at the 7-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to reduce specific functional groups.

  • Substitution Reactions: Substitution reactions can be employed to replace certain atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride, a specialty chemical supplied by Parchem, has the molecular formula C13H18ClNO and CAS number 7015-39-6 . This compound is also known by synonyms including 475152-36-4, starbld0037179, AKOS037653904, KS-10285, 4-methylspiro[1H-2-benzofuran-3,4'-piperidine] hydrochloride, and 7-methyl-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride . It is utilized in pharmaceutical research for the development of novel therapeutic agents .

Applications in Research
3H-Spiro[Isobenzofuran-1,4'-piperidine] hydrochloride is widely utilized in various research areas :

  • Pharmaceutical Development: This compound is explored for its potential as a therapeutic agent in treating neurological disorders, offering a unique mechanism of action compared to traditional medications .
  • Drug Design: Medicinal chemists value its spirocyclic structure as a scaffold for designing novel compounds with enhanced efficacy and reduced side effects .
  • Biological Research: Researchers use this compound to study receptor interactions and cellular pathways, helping to elucidate the biological mechanisms underlying various diseases .
  • Analytical Chemistry: It serves as a reference standard in analytical methods, ensuring the accuracy and reliability of assays in quality control processes .
  • Material Science: The compound's unique properties make it a candidate for developing advanced materials, such as sensors or drug delivery systems, that require specific chemical characteristics .

Mechanism of Action

The mechanism by which 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Positional Isomers

6-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] Hydrochloride
  • Structure : Methyl group at the 6-position of the isobenzofuran ring.
  • Key Differences : Positional isomerism alters electronic distribution and steric interactions. The 6-methyl derivative may exhibit distinct binding affinities compared to the 7-methyl analog due to spatial orientation differences .
5-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] Hydrochloride
  • Structure : Chlorine substituent at the 5-position.
  • Key Differences : The electron-withdrawing chlorine increases polarity and may enhance metabolic stability compared to the methyl group. This compound has a high structural similarity score (1.00) to other spiro derivatives .
7-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] Hydrochloride
  • Structure : Fluorine substituent at the 7-position.
  • Key Differences : Fluorine’s electronegativity improves bioavailability and membrane permeability. Bioisosteric replacement of methyl with fluorine could optimize pharmacokinetic properties .
3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] Hydrochloride
  • Structure : Two methyl groups at the spiro carbon.
  • Key Differences: Increased steric hindrance may reduce reactivity or binding flexibility. This substitution pattern is distinct from monosubstituted analogs like the 7-methyl derivative .

Physicochemical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Flash Point (°C)
7-Methyl target compound C₁₃H₁₆ClNO 239.73* N/A N/A
Parent compound (no substituent) C₁₂H₁₄ClNO 225.71 299.1 76.2
7-Fluoro analog C₁₂H₁₅ClFNO 243.71 N/A N/A
5-Chloro analog C₁₂H₁₃Cl₂NO 260.15 N/A N/A

*Calculated based on parent compound’s data.

Pricing and Availability

Compound Name Price (USD) Supplier
Parent compound $23.00/100mg Aladdin Scientific
Parent compound ¥326.00/g Bide Pharm
7-Fluoro analog Temporarily unavailable Multiple suppliers

Biological Activity

7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride (CAS No. 475152-36-4) is a synthetic compound with potential applications in pharmacology due to its unique structural characteristics and biological activities. This article provides a comprehensive review of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H18ClNO
  • Molecular Weight : 239.74 g/mol
  • IUPAC Name : this compound
  • Purity : Typically ≥95%
  • Physical Form : Solid

Structural Characteristics

The compound features a spirocyclic structure that contributes to its biological activity. The presence of both piperidine and isobenzofuran moieties allows for diverse interactions with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Antidepressant Activity : Preliminary studies suggest that compounds with similar structures may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, potentially offering antidepressant effects.
  • CNS Activity : The compound's ability to cross the blood-brain barrier (BBB) suggests potential neuroactive properties, making it a candidate for further investigation in neurological disorders.
  • Antinociceptive Effects : Some studies have reported that related spiro compounds exhibit pain-relieving properties, indicating that this compound may also possess antinociceptive activity.

The mechanisms by which this compound exerts its effects are still under investigation. Potential mechanisms include:

  • Modulation of neurotransmitter release
  • Interaction with specific receptors (e.g., serotonin receptors)
  • Inhibition of certain enzymes involved in neurotransmitter metabolism

Comparison of Biological Activities

Compound NameCAS NumberBiological ActivityReference
7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]475152-36-4Antidepressant, CNS effects
3H-spiro[isobenzofuran-1,4'-piperidine]37663-44-8Antinociceptive
3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]59142-96-0Neuroprotective

Study on Antidepressant Effects

A study conducted on a series of spiro compounds demonstrated that those structurally similar to 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] showed significant antidepressant-like behavior in rodent models. The mechanism was attributed to enhanced serotonergic activity.

CNS Activity Investigation

In a neuropharmacological study, the compound was tested for its ability to penetrate the BBB and modulate neurological functions. Results indicated a promising profile for treating central nervous system disorders.

Q & A

Q. What are the key structural features and nomenclature conventions for 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride?

The compound features a spirocyclic core where an isobenzofuran moiety (with a methyl substitution at position 7) is fused to a piperidine ring via a shared spiro carbon. The IUPAC name reflects this connectivity: "3H" indicates the isobenzofuran’s tautomeric state, and "hydrochloride" denotes the protonated piperidine nitrogen. Key identifiers include CAS 173943-98-1, molecular formula C₁₃H₁₈ClNO (MW 239.74 g/mol), and InChIKey XWYYADXYFYGPPO-UHFFFAOYSA-N .

Q. What synthetic strategies are commonly employed to prepare spirocyclic compounds like this hydrochloride salt?

Synthesis typically involves cyclization reactions between isobenzofuran derivatives and piperidine precursors. For example, acid-catalyzed condensation of substituted isobenzofurans with piperidine under anhydrous conditions can yield the spirocyclic intermediate, followed by HCl treatment to form the hydrochloride salt. Key parameters include solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric optimization to minimize byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335), researchers must:

  • Use PPE (gloves, goggles, lab coats).
  • Work in a fume hood to avoid inhalation.
  • Neutralize waste with dilute sodium bicarbonate before disposal.
    Safety data for structurally similar spiro compounds emphasize avoiding direct skin contact and ensuring proper ventilation .

Q. How can researchers validate the purity of synthesized batches using chromatographic methods?

Reverse-phase HPLC with a C18 column (e.g., Chromolith®) and UV detection at 254 nm is recommended. A validated method includes:

  • Mobile phase: Methanol/buffer (65:35 v/v, pH 4.6 adjusted with acetic acid).
  • Flow rate: 1.0 mL/min.
  • System suitability: ≥2.0 theoretical plates and tailing factor <1.5 .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce impurities in spirocyclic syntheses?

Advanced strategies include:

  • Catalyst screening: Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency.
  • Solvent optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • In-line monitoring: Use FTIR or Raman spectroscopy to track reaction progress and identify side products (e.g., dimerization byproducts). Recent studies show a 15–20% yield increase when using microwave-assisted synthesis at 80°C for 30 minutes .

Q. How do spectral contradictions (e.g., NMR vs. MS data) arise in structural elucidation, and how can they be resolved?

Discrepancies often stem from tautomerism (e.g., 3H-isobenzofuran vs. 1H-forms) or hydrochloride salt dissociation in solution. To resolve:

  • Variable-temperature NMR: Identify dynamic equilibria (e.g., piperidine ring puckering).
  • High-resolution MS: Confirm molecular ion ([M+H]⁺ at m/z 240.1) and rule out adducts.
  • X-ray crystallography: Definitive proof of solid-state structure .

Q. What methodologies are effective in analyzing trace impurities (e.g., process-related degradants)?

For impurity profiling:

  • LC-MS/MS: Detect low-abundance species (e.g., N-oxide derivatives) using MRM transitions.
  • Forced degradation studies: Expose the compound to heat (40°C), acid (0.1M HCl), and UV light to simulate stability challenges.
  • Reference standards: Compare against known impurities like ofloxacin N-oxide (retention time: 8.2 min under conditions in FAQ 4) .

Q. What challenges arise in scaling up synthesis from lab to pilot scale, and how can they be mitigated?

Key scalability issues include:

  • Heat dissipation: Exothermic cyclization reactions require jacketed reactors for temperature control.
  • Crystallization consistency: Use anti-solvent addition (e.g., ethyl acetate) to ensure uniform particle size.
  • Quality control: Implement PAT (Process Analytical Technology) tools like NIR spectroscopy for real-time monitoring .

Q. How can researchers investigate the compound’s pharmacological mechanisms (e.g., receptor binding)?

  • Radioligand assays: Use tritiated analogs to measure affinity for targets like dopamine receptors (e.g., D₂/D₃ subtypes).
  • Functional assays: Monitor cAMP inhibition in HEK293 cells transfected with GPCRs.
  • Molecular docking: Compare spirocyclic conformation (from X-ray data) against receptor active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.